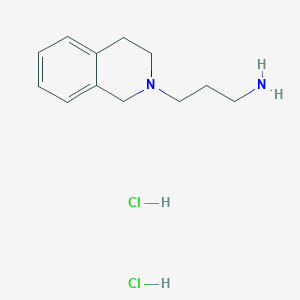
3,4-Dihydro-2(1H)-isoquinolinepropanamine 2HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-2(1H)-isoquinolinepropanamine 2HCl is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, is of interest for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2(1H)-isoquinolinepropanamine 2HCl typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yields. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
3,4-Dihydro-2(1H)-isoquinolinepropanamine 2HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Isoquinoline derivatives with ketone or aldehyde functional groups.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
3,4-Dihydro-2(1H)-isoquinolinepropanamine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as an analgesic.
Industry: The compound is used in the production of various pharmaceuticals and as a building block for other chemical compounds.
作用机制
The mechanism of action of 3,4-Dihydro-2(1H)-isoquinolinepropanamine 2HCl involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. The compound may also inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain.
相似化合物的比较
Similar Compounds
Tetrahydroisoquinoline: A reduced form of isoquinoline with similar biological activities.
Isoquinoline: The parent compound with a wide range of applications in medicinal chemistry.
Quinoline: A structurally related compound with different biological properties.
Uniqueness
3,4-Dihydro-2(1H)-isoquinolinepropanamine 2HCl is unique due to its specific structural features and its potential as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
属性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-7-3-8-14-9-6-11-4-1-2-5-12(11)10-14;;/h1-2,4-5H,3,6-10,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFPUWOSSABLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














